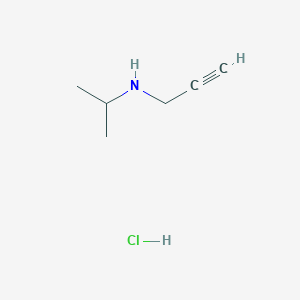

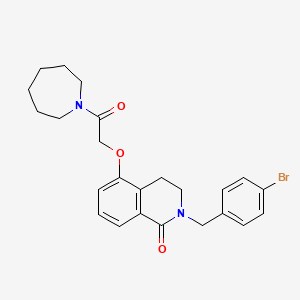

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol” is a chemical compound with the molecular formula C15H17ClN2O2. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are related to the compound , has been discussed in several publications . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives have been explored in various studies . For instance, new pyrano [3,2-c]quinolones have been synthesized via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Wissenschaftliche Forschungsanwendungen

Anti-corrosion Applications

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol and its derivatives have been explored for their anti-corrosion properties, particularly for mild steel in acidic environments. A study demonstrated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives, including compounds with morpholinomethyl groups, in hydrochloric acid for mild steel. The compounds exhibited high inhibition efficiencies, reaching up to 90%, and were found to adsorb on the metal surface following the Langmuir adsorption isotherm model. This suggests a strong potential for these compounds in protecting metal surfaces against corrosion in acidic media (Douche et al., 2020).

Antimalarial Activity

Compounds structurally related to 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol have been evaluated for their antimalarial activities. Research on tebuquine and related 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides showed promising results against Plasmodium berghei in mice. The study highlighted the potential of these compounds in treating resistant strains of malaria, encouraging further clinical trials (Werbel et al., 1986).

Antimicrobial and Antitumor Applications

A series of novel 7-substituted thiosemicarbazinyl-quinolines synthesized through a modified Ullmann coupling reaction showed significant antimicrobial activities against various microorganism strains. This work highlights the potential of 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol derivatives in developing new antimicrobial agents (Patel et al., 2018). Additionally, quinolinyl acrylate derivatives, structurally related to 7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol, demonstrated potent anti-prostate cancer activities both in vitro and in vivo, suggesting a multi-target efficacy against human prostate cancer cells (Rodrigues et al., 2012).

Zukünftige Richtungen

The future directions for research on “7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities . The development of new drugs based on these compounds could also be a potential area of research .

Eigenschaften

IUPAC Name |

7-chloro-8-methyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O2/c1-10-13(16)3-2-12-14(10)17-8-11(15(12)19)9-18-4-6-20-7-5-18/h2-3,8H,4-7,9H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQBXBHQBCRIFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C(C2=O)CN3CCOCC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-8-methyl-3-(morpholin-4-ylmethyl)quinolin-4-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)

![N-(2-fluorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2726730.png)

![3-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoic acid](/img/structure/B2726732.png)

![2-[4-(Trifluoromethyl)cyclohexyl]propan-1-ol](/img/structure/B2726735.png)

![5-Tert-butyl-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B2726736.png)

![(2,4-dimethylphenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2726738.png)

![2-[[1-(2,2-Difluoroethyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2726740.png)